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Compound of Interest

Compound Name: MT-3014

Cat. No.: B15574017 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding drug-drug interaction (DDI) studies involving vimseltinib.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug

transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these

transporters may lead to increased plasma concentrations of the substrate drugs, potentially

increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-

gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated

drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it

has high IC50 values (> 75 µmol/L) for all major CYP isoforms and does not exhibit time-

dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not

anticipated to play a major role in the metabolism of vimseltinib.[1][4]
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Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP

substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP

substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at

least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-

informed predictions suggest a significant interaction. For instance, co-administration of

vimseltinib with dabigatran, a P-gp substrate, is predicted to increase the AUC and Cmax of

dabigatran by 2- to 3-fold.[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-

dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as

unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]

Troubleshooting Guides
Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its

efflux is being inhibited by vimseltinib.

Troubleshooting Steps:

Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing

literature or using in silico prediction tools.

Conduct an in vitro transporter inhibition assay to confirm the interaction between

vimseltinib and the transporter responsible for the efflux of the co-administered drug.

If the interaction is confirmed, consider a dose reduction of the co-administered drug in

subsequent studies.
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Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering

vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

Possible Cause: Variability in experimental conditions, such as cell line passage number,

incubation times, or concentration of the probe substrate.

Troubleshooting Steps:

Ensure consistent cell passage numbers for all experiments, as transporter expression

can vary with passage.

Optimize the incubation time to be within the linear range of transport for the probe

substrate.

Use a well-characterized P-gp probe substrate (e.g., digoxin, calcein-AM) at a

concentration below its Km for P-gp.

Include both a positive control inhibitor (e.g., verapamil, cyclosporin A) and a negative

control in each assay plate to ensure assay performance.

Data Presentation
Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib
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CYP Isoform IC50 (µmol/L) Time-Dependent Inhibition

CYP1A2 > 75 No

CYP2B6 > 75 No

CYP2C8 > 75 No

CYP2C9 > 75 No

CYP2C19 > 75 No

CYP2D6 > 75 No

CYP3A4 > 75 No

Data sourced from preclinical

in vitro metabolism studies.[3]

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

Transporter
Vimseltinib as a
Substrate

Vimseltinib as an
Inhibitor

Clinical
Recommendation
for Co-
administration with
Substrates

P-gp (MDR1) Yes
Yes (IC50 = 4.35

µmol/L)

Avoid concomitant

use. If unavoidable,

administer vimseltinib

at least 4 hours prior.

[1][2][5]

BCRP No Yes
Avoid concomitant

use.[1][2][5]

OCT2 Not specified Yes
Avoid concomitant

use.[1][5]

IC50 value for P-gp

inhibition is from in

vitro studies.[3]
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Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp

Substrate)

Co-administered Drug Parameter
Predicted Change with
Vimseltinib

Dabigatran AUC 2- to 3-fold increase

Dabigatran Cmax 2- to 3-fold increase

Data based on model-informed

approaches.[1]

Experimental Protocols
Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol

for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-

glycoprotein (P-gp)-mediated transport.

Materials:

Caco-2 or MDCK-MDR1 cell line

Transwell® inserts (e.g., 24-well format)

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

Digoxin (P-gp probe substrate)

Vimseltinib (test inhibitor)

Verapamil (positive control inhibitor)

LC-MS/MS for quantification of digoxin
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Methodology:

Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell®

inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the

transepithelial electrical resistance (TEER).

Bidirectional Transport Assay:

Apical to Basolateral (A-to-B) Transport:

Pre-incubate the cell monolayers with HBSS containing different concentrations of

vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at

37°C.

Initiate the transport assay by adding HBSS containing digoxin and the respective

inhibitor concentration to the apical (donor) compartment. The basolateral (receiver)

compartment will contain HBSS with the inhibitor.

Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.

At the end of the incubation, collect samples from the basolateral compartment for LC-

MS/MS analysis.

Basolateral to Apical (B-to-A) Transport:

Follow the same pre-incubation procedure.

Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the

basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS

with the inhibitor.

Incubate and collect samples from the apical compartment for LC-MS/MS analysis.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A

directions.
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Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).

Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration

relative to the vehicle control.

Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.
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Caption: General experimental workflow for assessing drug-drug interactions.
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Caption: Logical relationships of vimseltinib's drug-drug interaction potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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